molecular formula C11H16O2 B8467672 (2-Tert-butoxyphenyl)methanol

(2-Tert-butoxyphenyl)methanol

Cat. No.: B8467672
M. Wt: 180.24 g/mol
InChI Key: ZOLNDJSAXPJRIM-UHFFFAOYSA-N
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Description

(2-Tert-butoxyphenyl)methanol is a substituted benzyl alcohol derivative featuring a bulky tert-butoxy group at the ortho position of the aromatic ring. This structural motif imparts significant steric hindrance, making it valuable in enantioselective catalysis and as a protecting group in organic synthesis. The compound’s utility is highlighted in asymmetric reactions, where its steric bulk enhances enantiocontrol .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steric and Electronic Effects

Key Compounds for Comparison :

(2-Methoxyphenyl)methanol

(2-Chlorophenyl)(diphenylphosphoryl)methanol ()

4-Tert-butylphenol derivatives ()

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol ()

Table 1: Structural and Functional Comparisons

Compound Substituent/Functional Group Steric Bulk Key Applications Reference
(2-Tert-butoxyphenyl)methanol -O-tert-butyl (ortho) High Enantioselective catalysis (e.g., aza-Darzens)
(2-Methoxyphenyl)methanol -OCH₃ (ortho) Moderate General organic synthesis
(2-Chlorophenyl)(diphenylphosphoryl)methanol -Cl (ortho), -P(O)Ph₂ Moderate/High Rh-catalyzed hydrogenation
4-Tert-butylphenol -C(CH₃)₃ (para) High Surfactants, stabilizers
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol -OCH₂CH₂OCH₂CH₂OH Low/Moderate Industrial solvents, emulsifiers

Analysis :

  • Steric Influence: The tert-butoxy group in this compound provides greater steric hindrance compared to methoxy or smaller substituents, which is critical in reactions requiring spatial discrimination (e.g., aza-Darzens, where it prevents undesired diastereomers) .
  • Electronic Effects: The tert-butoxy group is electron-donating, which may stabilize intermediates in catalytic cycles.

Catalytic Performance

Table 2: Enantioselective Reactions Involving Ortho-Substituted Benzyl Alcohols

Catalyst/Substrate Reaction Type Enantioselectivity (%) Diastereoselectivity Reference
This compound-derived imine Aza-Darzens reaction >99 (cis-aziridines) Single diastereomer
(2-Chlorophenyl)(diphenylphosphoryl)methanol Rh-catalyzed hydrogenation 85–92 (conversion) Moderate
Methanol (solvent/base) General acid/base catalysis N/A N/A

Findings :

  • This compound-derived imines exhibit superior enantiocontrol (>99% ee) in aza-Darzens reactions compared to less bulky analogs. The tert-butoxy group’s steric bulk is indispensable for suppressing competing pathways .
  • In contrast, (2-Chlorophenyl)(diphenylphosphoryl)methanol achieves moderate conversion (85–92%) in hydrogenation, highlighting the trade-off between steric bulk and electronic effects in catalysis .

Physicochemical Properties

Table 3: Physical Properties of Selected Compounds

Compound Polarity Solubility (in MeOH) Boiling Point (°C) Stability
This compound High Miscible ~250–300 (est.) High
Methanol High Fully miscible 64.7 Moderate
4-Tert-butylphenol Moderate Low in water 237–239 High

Notes:

  • The tert-butoxy group enhances hydrophobicity compared to methanol, improving compatibility with nonpolar solvents. However, the hydroxyl group retains some polarity, enabling use in mixed solvent systems.
  • Methanol’s low boiling point and high toxicity (LD₅₀ ~5–10 g/kg) contrast with this compound’s higher molecular weight and likely reduced acute toxicity .

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]phenyl]methanol

InChI

InChI=1S/C11H16O2/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-7,12H,8H2,1-3H3

InChI Key

ZOLNDJSAXPJRIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC=C1CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure was adopted from the previously published literature (J. Org. Chem. 1986, 51, 113-114). To a flame-dried flask, 2-hydroxy benzyl alcohol (10 g, 80 mg) and 400 mL CH2Cl2 was added. The reaction mixture was cooled to −78° C. by use of a dry ice/acetone bath. Following the addition of liquefied 2-methylpropene (40 mL), trifluoromethanesulfonic acid (2 mL, 22 mmol) was added. The reaction mixture was stirred for 5 hr while maintaining the temperature at −78° C. The reaction was quenched with triethylamine and then allowed to warm to room temperature. The solvent was removed by distillation under reduced pressure and the oily product was triturated with 500 mL petroleum ether several times. Petroleum ether was then evaporated and the crude product was purified by silica gel column with the following eluents: 20% EtOAc/80% Hexane. The product was isolated as pale yellow oil (30% yield). 1H NMR (CDCl3) δ 7.286 (dd, 1H, Ar), 7.195 (ddd, 1H, Ar), 7.063 (d, 1H, Ar), 7.003 (ddd, 1H, Ar), 4.669 (s, 2H, —CH2—), 1.447 (s, 9H, —C(CH3)3—). Mass Spec.=180.24 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Yield
30%

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